
2-(phenylethynyl)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylethynyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a phenylethynyl group attached to the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylethynyl)-9H-fluoren-9-one typically involves the Sonogashira coupling reaction. This reaction is carried out between 2-iodo-9H-fluoren-9-one and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include heating the reaction mixture to temperatures between 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylethynyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of halogenated or nitrated fluorenone derivatives.
Applications De Recherche Scientifique
2-(Phenylethynyl)-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(phenylethynyl)-9H-fluoren-9-one depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylethynyl)-1,10-phenanthroline: Similar in structure but with a phenanthroline core.
2,5-Bis(phenylethynyl)thiophene: Contains a thiophene core with phenylethynyl groups.
Uniqueness
2-(Phenylethynyl)-9H-fluoren-9-one is unique due to its fluorenone core, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the development of materials for organic electronics, where its structural features contribute to enhanced performance in devices like OLEDs and OPVs.
Propriétés
Formule moléculaire |
C21H12O |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-(2-phenylethynyl)fluoren-9-one |
InChI |
InChI=1S/C21H12O/c22-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
Clé InChI |
GINAYVVNUCJFII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)


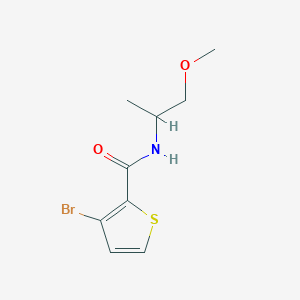
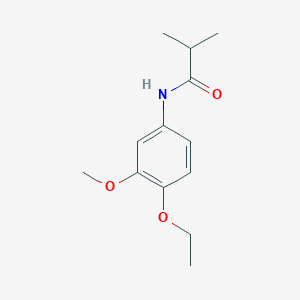
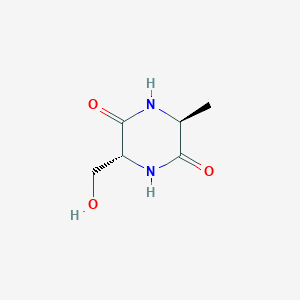
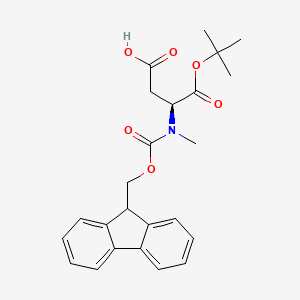

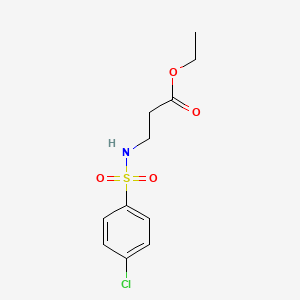
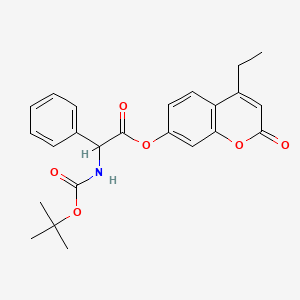
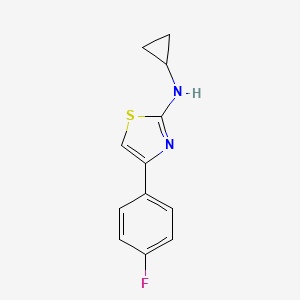
![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
